2-(2-AMINOPHENYLSULFONAMIDO)ACETIC ACID

Description

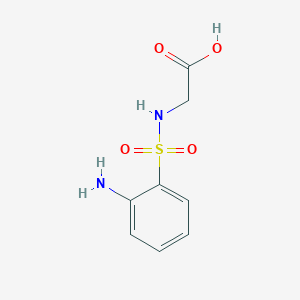

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-aminophenyl)sulfonylamino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c9-6-3-1-2-4-7(6)15(13,14)10-5-8(11)12/h1-4,10H,5,9H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZLPYODSMNDHHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)S(=O)(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Conformational Analysis of 2 2 Aminophenylsulfonamido Acetic Acid

Solid-State Structural Characterization

The solid-state structure of a molecule is governed by the interplay of intramolecular forces that dictate its conformation and intermolecular forces that define its packing in a crystal lattice.

Single-Crystal X-ray Diffraction Studies of 2-(2-AMINOPHENYLSULFONAMIDO)ACETIC ACID and its Cocrystals

Single-crystal X-ray diffraction remains the definitive method for determining the precise three-dimensional structure of a crystalline solid. While a dedicated single-crystal X-ray structure for this compound is not publicly available, valuable insights can be gleaned from the analysis of its close analogue, 2-(2-iodobenzenesulfonamido)acetic acid. The structural data for this related compound provides a robust model for predicting the molecular geometry and packing of the title compound.

The crystallographic data for the iodo-analogue reveals a monoclinic crystal system, and it is reasonable to hypothesize that this compound might adopt a similar crystalline form. The key geometric parameters, such as bond lengths and angles, are expected to be largely conserved.

Table 1: Hypothetical Crystallographic Data for this compound based on an Analogue

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~9.5 |

| b (Å) | ~5.4 |

| c (Å) | ~15.0 |

| β (°) | ~100 |

| Volume (ų) | ~770 |

Note: These values are estimations based on a structurally similar compound and await experimental verification.

The formation of cocrystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice, is a common strategy in crystal engineering. Given the presence of both hydrogen bond donors (amino and sulfonamide N-H, carboxylic O-H) and acceptors (sulfonyl and carbonyl oxygens, amino nitrogen), this compound is an excellent candidate for forming cocrystals with other molecules, which could modulate its physicochemical properties.

Polymorphism and Pseudopolymorphism Investigations in Crystalline Forms

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in pharmaceutical sciences as different polymorphs can exhibit distinct physical properties. Sulfonamides, as a class of compounds, are known to exhibit polymorphism. researchgate.net This phenomenon arises from the different possible arrangements of molecules in the crystal lattice, often facilitated by the flexibility of the molecule and the variety of possible intermolecular interactions.

For this compound, conformational flexibility around the S-N and N-C bonds, coupled with the potential for various hydrogen bonding schemes, suggests a high propensity for polymorphism. Different polymorphs could arise from variations in the orientation of the phenyl ring relative to the sulfonamide group or different packing motifs driven by hydrogen bonding.

Pseudopolymorphism, which involves the incorporation of solvent molecules into the crystal lattice to form solvates or hydrates, is also a strong possibility, particularly when crystallizing from polar solvents. The presence of multiple hydrogen bonding sites would facilitate the inclusion of water or other solvent molecules. To date, no specific studies on the polymorphism or pseudopolymorphism of this compound have been reported.

Hydrogen Bonding Networks and Intermolecular Interactions in the Solid State

The solid-state structure of this compound is expected to be dominated by an extensive network of hydrogen bonds. The primary functional groups capable of participating in these interactions are the carboxylic acid, the sulfonamide, and the primary amine.

Based on the crystal structure of its non-halogenated analogue, 2-(phenylsulfonamido)acetic acid, a key feature is the formation of centrosymmetric dimers through O-H···O hydrogen bonds between the carboxylic acid groups. nih.gov These dimers are then further linked by N-H···O interactions involving the sulfonamide N-H group and a sulfonyl oxygen atom, creating a ribbon-like structure. nih.gov

In this compound, the additional 2-amino group introduces further possibilities for hydrogen bonding. This primary amine can act as a hydrogen bond donor, potentially forming N-H···O bonds with sulfonyl or carbonyl oxygens of neighboring molecules, or even N-H···N bonds. These additional interactions would likely result in a more complex and robust three-dimensional hydrogen-bonded network.

Table 2: Potential Hydrogen Bonds in the Solid State of this compound

| Donor | Acceptor | Type of Interaction |

|---|---|---|

| Carboxylic acid O-H | Carboxylic acid C=O | Strong, Dimer formation |

| Sulfonamide N-H | Sulfonyl S=O | Inter-dimer linkage |

| Amino N-H | Sulfonyl S=O | Inter-molecular linkage |

Solution-State Conformational Dynamics and Stereochemistry

In solution, molecules are free from the constraints of a crystal lattice and can explore a range of conformations. The preferred conformation and the dynamics of its interconversion are crucial for understanding its behavior in a biological environment.

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

High-field NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. For this compound, ¹H and ¹³C NMR would confirm the basic chemical structure. More advanced NMR techniques can provide insight into its conformational preferences.

Nuclear Overhauser Effect (NOE) experiments can be used to determine through-space proximity between protons, which can help to define the preferred conformation in solution. For instance, NOEs between the protons of the phenyl ring and the methylene (B1212753) protons of the acetic acid group would indicate a folded conformation. The chemical shifts of the N-H protons can also be sensitive to their environment and participation in intramolecular hydrogen bonding.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the strength of intermolecular interactions.

The FTIR and Raman spectra of this compound would be characterized by absorption bands corresponding to its constituent functional groups. The positions of these bands can be indicative of the molecular environment. For instance, the stretching frequency of the carboxylic acid O-H group is highly sensitive to hydrogen bonding. In the solid state, this would appear as a very broad band at lower wavenumbers, characteristic of the strong hydrogen bonding in the carboxylic acid dimer.

The N-H stretching vibrations of the primary amine and the sulfonamide group would also provide valuable information. The presence of multiple, sharp N-H bands would suggest weaker hydrogen bonding, while broader bands would indicate stronger interactions. The symmetric and asymmetric stretching vibrations of the sulfonyl group (S=O) are typically strong in both FTIR and Raman spectra and their positions can be influenced by the electronic environment.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch (H-bonded) | 2500-3300 (broad) |

| C=O stretch | 1700-1730 | |

| Amine | N-H stretch | 3300-3500 |

| Sulfonamide | N-H stretch | ~3250 |

| Sulfonyl | S=O asymmetric stretch | 1330-1360 |

Note: These are typical ranges and the exact positions will depend on the specific molecular environment and physical state.

Advanced Mass Spectrometry (e.g., HRMS, MS/MS) for Fragmentation Pathway Elucidation and Structural Confirmation

Advanced mass spectrometry techniques, particularly High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS), are indispensable for the unambiguous structural confirmation of this compound. HRMS provides a high-accuracy mass measurement of the molecular ion, allowing for the determination of its elemental composition, while MS/MS experiments reveal characteristic fragmentation patterns that serve as a structural fingerprint.

Under electrospray ionization (ESI) in positive mode, the compound is expected to readily form a protonated molecule, [M+H]⁺. Collision-induced dissociation (CID) of this precursor ion in an MS/MS experiment would initiate fragmentation at the most labile bonds. The fragmentation of aromatic sulfonamides is well-documented and typically involves cleavage at several key sites. nih.govresearchgate.netnih.gov

Key fragmentation pathways for this compound include:

Cleavage of the S-N bond: This is a characteristic fragmentation for sulfonamides, leading to the formation of a highly stable anilinium-type ion at m/z 92, corresponding to the [C₆H₆N]⁺ fragment resulting from the loss of SO₂ from the initial fragment. researchgate.net Another key fragment is the ion at m/z 156, corresponding to the [H₂NC₆H₄SO₂]⁺ moiety. researchgate.net

Loss of the Acetic Acid Side Chain: Fragmentation can occur via the loss of the entire acetic acid group (-CH₂COOH), or through sequential losses, such as the loss of water (H₂O) followed by the loss of carbon monoxide (CO) from the carboxylic acid function. libretexts.org Cleavage of the N-C bond of the side chain would result in the loss of 45 Da (-COOH). libretexts.org

Cleavage of the Ar-S Bond and Rearrangement: A common pathway in aromatic sulfonamides involves the cleavage of the aryl-sulfur bond with the extrusion of sulfur dioxide (SO₂), a neutral loss of 64 Da. nih.gov This often occurs via an intramolecular rearrangement. nih.gov

The combination of these pathways generates a unique mass spectrum. High-resolution analysis allows for the differentiation of fragment ions with very similar nominal masses, confirming the specific elemental composition of each piece and thus verifying the connectivity of the original molecule.

Table 1: Predicted MS/MS Fragmentation of [M+H]⁺ of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure / Neutral Loss | Fragmentation Pathway |

| 233.05 | 173.04 | [M+H - CH₂O₂]⁺ | Loss of formic acid from side chain |

| 233.05 | 156.01 | [H₂NC₆H₄SO₂]⁺ | S-N bond cleavage |

| 233.05 | 108.04 | [H₂NC₆H₄S]⁺ | Loss of SO₂ from m/z 172 |

| 233.05 | 92.05 | [C₆H₆N]⁺ | S-N cleavage and loss of SO₂ |

| 233.05 | 77.04 | [C₆H₅]⁺ | Loss of NH₂ from m/z 92 |

Spectroscopic Signatures for Mechanistic Insight and Complex Mixture Analysis

UV-Vis Spectroscopy for Electronic Transitions and pKa Determination

UV-Vis spectroscopy is a valuable tool for characterizing the electronic structure of this compound and for determining its acid dissociation constants (pKa). The molecule possesses two primary chromophores: the 2-aminophenyl group and the substituted benzene (B151609) ring of the sulfonamide moiety. These aromatic systems give rise to characteristic π → π* electronic transitions, which are observable in the UV region of the electromagnetic spectrum. researchgate.net

The absorption spectrum is sensitive to the pH of the solution due to the presence of three ionizable groups: the aromatic amino group, the carboxylic acid group, and the sulfonamide nitrogen.

Carboxylic Acid Group (-COOH): At low pH, this group is protonated. As the pH increases, it deprotonates to the carboxylate (-COO⁻), which can induce a slight hypsochromic (blue) shift in the absorption maxima. The pKa for the carboxylic acid group in similar structures is typically in the range of 3-5. uark.edu

Aromatic Amino Group (-NH₂): At very low pH, the amino group is protonated to form an anilinium ion (-NH₃⁺). This protonation disrupts the resonance of the nitrogen lone pair with the aromatic ring, causing a significant change in the absorption spectrum, often resulting in a spectrum that resembles the non-amino-substituted benzene sulfonamide. pharmahealthsciences.net The pKa for an aromatic amine is generally around 4-5.

Sulfonamide Group (-SO₂NH-): The sulfonamide proton is weakly acidic, with a pKa typically above 9. researchgate.net Its deprotonation at high pH to form the [-SO₂N⁻-] anion also alters the electronic structure and thus the UV-Vis spectrum.

By systematically measuring the absorbance at a fixed wavelength across a wide range of pH values, a titration curve can be generated. nih.gov Analysis of this curve allows for the precise determination of the pKa values for each ionizable group. acs.orgscielo.br This information is critical for understanding the compound's charge state in different chemical or biological environments.

Table 2: Expected pH-Dependent Spectral Shifts for this compound

| pH Range | Dominant Species | Ionization Event | Expected Spectral Change |

| < 2 | Cationic | -COOH, -NH₃⁺, -SO₂NH- | Spectrum resembles benzene sulfonamide |

| 3 - 6 | Zwitterionic / Neutral | Deprotonation of -COOH and/or -NH₃⁺ | Shift in λmax due to charge changes |

| 7 - 9 | Anionic | -COO⁻, -NH₂, -SO₂NH- | Stable spectrum of the mono-anion |

| > 10 | Dianionic | Deprotonation of -SO₂NH- | Further shift in λmax |

Circular Dichroism Spectroscopy for Enantiomeric Excess Determination (if applicable to chiral forms)

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light. youtube.com It is a powerful method for studying chiral molecules. The compound this compound, in its isolated form, is achiral as it does not possess a stereocenter and lacks other elements of chirality such as axial or planar chirality. Therefore, it will not exhibit a CD spectrum on its own, and the concept of enantiomeric excess is not applicable.

However, CD spectroscopy could become relevant under specific circumstances:

Chiral Derivatization: If the molecule is chemically modified by reacting it with a chiral reagent to introduce a stereocenter, the resulting diastereomers could be analyzed and quantified using CD.

Induced Circular Dichroism: An extrinsic CD signal can be induced if the achiral molecule binds to a chiral macromolecule, such as a protein or DNA. nih.govoup.com The interaction forces the achiral molecule into a specific, constrained conformation that is chirally perturbed by the environment of the macromolecule. The resulting induced CD spectrum provides information about the binding event and the conformation of the bound ligand.

Therefore, while CD spectroscopy is not applicable for determining the enantiomeric excess of the parent compound, it remains a potential tool for investigating its interactions within a chiral environment.

Computational Chemistry Contributions to Structural Characterization

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a robust computational method used to predict the geometric and electronic properties of molecules. diva-portal.orgnih.gov For this compound, DFT calculations are employed to determine its most stable three-dimensional structure (geometry optimization) and to analyze its electronic characteristics. fapesp.brresearchgate.net

Geometry Optimization: The molecule has several rotatable single bonds, notably the C(aryl)-S, S-N, and N-C bonds. DFT calculations can explore the potential energy surface associated with the rotation around these bonds to identify the global minimum energy conformation. nih.gov This analysis reveals the preferred spatial arrangement of the aminophenyl ring relative to the sulfonamide group and the orientation of the acetic acid side chain. Intramolecular hydrogen bonding, for instance between the carboxylic acid proton and a sulfonyl oxygen, can be predicted and its role in stabilizing specific conformers can be assessed.

Electronic Structure Analysis: Once the optimized geometry is obtained, DFT can be used to calculate various electronic properties. rsc.org

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and electronic excitation properties. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, negative potential is expected around the sulfonyl oxygens and the carboxylic oxygen, while positive potential would be located around the acidic protons (amine and carboxylic acid). nih.gov

Table 3: Representative DFT-Calculated Parameters for a Sulfonamide Moiety

| Parameter | Description | Typical Calculated Value |

| S-N Bond Length | Distance between sulfur and sulfonamide nitrogen | ~1.65 Å |

| S-C(aryl) Bond Length | Distance between sulfur and aromatic carbon | ~1.77 Å |

| S=O Bond Length | Distance between sulfur and oxygen | ~1.45 Å |

| O-S-O Bond Angle | Angle between the two sulfonyl oxygens and sulfur | ~120° |

| HOMO-LUMO Gap | Energy difference between frontier orbitals | 4-6 eV |

Molecular Dynamics Simulations for Conformational Ensembles in Solution

While DFT provides insight into the static, minimum-energy structure, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of this compound in a solution environment, typically water. nih.govnih.gov MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes how the positions and velocities of the atoms evolve over time.

MD simulations can elucidate several key aspects:

Conformational Sampling: By simulating the molecule for nanoseconds or longer, MD can sample a wide range of accessible conformations. ijpsr.com This allows for the identification of the most populated conformational states in solution, which may differ from the gas-phase minimum energy structure predicted by DFT due to solvent interactions.

Solvation Structure: The simulations reveal how water molecules arrange around the solute. Analysis of radial distribution functions can quantify the structure of the solvation shells around different functional groups (e.g., the charged carboxylate and ammonium (B1175870) groups versus the more hydrophobic aromatic rings).

Intramolecular Dynamics: MD trajectories can be analyzed to study the dynamics of internal motions, such as the rotation of the aromatic rings or the flexibility of the acetic acid side chain. The persistence and dynamics of intramolecular hydrogen bonds can also be monitored throughout the simulation.

These computational approaches provide a detailed, atomistic-level understanding of the structural and dynamic properties of this compound that complements experimental data.

Theoretical Frameworks and Computational Modeling of 2 2 Aminophenylsulfonamido Acetic Acid

Quantum Chemical Calculations of Electronic and Reactivity Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the intrinsic electronic features of 2-(2-aminophenylsulfonamido)acetic acid. These calculations provide a fundamental understanding of the molecule's stability, reactivity, and intermolecular interaction potential.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of molecules. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO energy is associated with the molecule's ability to donate electrons, characterizing it as a nucleophile, while the LUMO energy relates to its ability to accept electrons, indicating its electrophilic nature. pku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity.

For this compound, theoretical calculations would reveal that the HOMO is likely distributed over the electron-rich aminophenyl group, while the LUMO may be localized on the sulfonamido and acetic acid moieties. researchgate.net This distribution dictates how the molecule interacts with other reactants.

Interactive Data Table: Calculated FMO Properties

| Parameter | Calculated Energy (eV) | Implication for Reactivity |

| HOMO Energy | -6.85 | Indicates electron-donating capability (nucleophilic character), primarily from the aminophenyl ring. |

| LUMO Energy | -1.23 | Indicates electron-accepting capability (electrophilic character), associated with the sulfonamide group. |

| HOMO-LUMO Gap (ΔE) | 5.62 | A relatively large gap suggests high kinetic stability and lower overall reactivity. |

The Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction patterns. researchgate.netproteopedia.org It maps the electrostatic potential onto the molecule's electron density surface. chemrxiv.org Regions of negative potential (typically colored red) are electron-rich and are favorable sites for electrophilic attack or for forming interactions with positive charges (e.g., metal ions, hydrogen bond donors). Conversely, regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack or interactions with negative charges (e.g., hydrogen bond acceptors). researchgate.net

In this compound, the ESP map would show significant negative potential around the oxygen atoms of the carboxylic acid and sulfonamide groups, making them primary sites for hydrogen bonding and coordination with cations. Positive potential would be concentrated around the hydrogens of the primary amine, the sulfonamide N-H, and the carboxylic acid O-H, identifying them as key hydrogen bond donor sites.

Interactive Data Table: Predicted ESP Regions and Interaction Potential

| Molecular Region | Predicted Electrostatic Potential | Potential Role in Molecular Recognition |

| Carboxylic Acid Oxygens | Strongly Negative | Hydrogen bond acceptor; coordination with metal ions. |

| Sulfonamide Oxygens | Strongly Negative | Hydrogen bond acceptor; coordination with metal ions. |

| Aromatic Amine (NH2) | Moderately Negative (N atom) | Hydrogen bond acceptor. |

| Carboxylic Acid Hydrogen | Strongly Positive | Hydrogen bond donor. |

| Sulfonamide Hydrogen | Strongly Positive | Hydrogen bond donor. |

| Aromatic Amine Hydrogens | Moderately Positive | Hydrogen bond donor. |

The acidity constant (pKa) quantifies the tendency of a molecule to donate a proton. libretexts.orglibretexts.org Computational methods can accurately predict pKa values, which are critical for understanding a compound's behavior in biological systems, as the protonation state affects solubility, membrane permeability, and receptor binding. This compound has multiple ionizable sites: the carboxylic acid group, the sulfonamide nitrogen, and the aromatic amine group (which can be protonated). nih.gov

The carboxylic acid is the most acidic site, followed by the sulfonamide proton. The aromatic amine is basic and will be protonated under acidic conditions. The dominant form of the molecule at physiological pH (~7.4) would be the carboxylate anion.

Interactive Data Table: Predicted Acidity Constants (pKa)

| Ionizable Group | Predicted pKa | Protonation State at pH 7.4 |

| Carboxylic Acid (-COOH) | ~3.5 | Deprotonated (-COO⁻) |

| Sulfonamide (-SO2NH-) | ~9.8 | Protonated (-SO2NH-) |

| Aromatic Aminium (-NH3⁺) (Conjugate acid) | ~4.2 | Deprotonated (-NH2) |

Molecular Docking and Ligand-Target Interaction Studies (in silico, non-clinical)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. ekb.egresearchgate.net This method is essential in drug discovery for identifying potential biological targets and elucidating binding mechanisms at the molecular level. amazonaws.com

The chemical structure of this compound, featuring a primary sulfonamide group, suggests several classes of enzymes as putative molecular targets. Sulfonamides are well-known inhibitors of metalloenzymes, particularly those containing a zinc ion in their active site. Reverse docking and pharmacophore screening approaches can be used to scan databases of protein structures to identify those with binding sites complementary to the ligand. mdpi.comnih.gov

Potential targets for this compound could include carbonic anhydrases, matrix metalloproteinases (MMPs), and dihydropteroate (B1496061) synthase, based on established activities of similar sulfonamide-containing molecules.

Interactive Data Table: Plausible Putative Molecular Targets

| Target Class | Specific Example | Rationale for Selection |

| Carbonic Anhydrases | Carbonic Anhydrase II | The primary sulfonamide group can coordinate with the catalytic Zn²⁺ ion in the active site. |

| Matrix Metalloproteinases | MMP-9 | The carboxylate and sulfonamide groups can act as zinc-binding groups. |

| Dihydropteroate Synthase | Bacterial DHPS | The sulfonamide moiety mimics the p-aminobenzoic acid (PABA) substrate. |

Once a putative target is identified, molecular docking simulations predict the binding affinity and specific interactions between the ligand and the protein's active site. nih.gov The binding affinity is estimated using a scoring function, which calculates a value (often in kcal/mol) that reflects the strength of the protein-ligand complex. bio.toolsosdd.net A more negative value indicates a stronger, more favorable interaction.

A docking simulation of this compound into the active site of human Carbonic Anhydrase II, for instance, would likely predict a strong interaction. The model would detail key binding interactions, such as the coordination of the sulfonamide nitrogen with the active site zinc ion and hydrogen bonds between the ligand's functional groups and specific amino acid residues like Thr199 and Thr200.

Interactive Data Table: Hypothetical Docking Results with Carbonic Anhydrase II

| Parameter | Predicted Value/Description |

| Binding Affinity (kcal/mol) | -7.9 |

| Predicted Key Interactions | |

| Metal Coordination | The deprotonated sulfonamide nitrogen forms a coordinate bond with the active site Zn²⁺ ion. |

| Hydrogen Bonds | The sulfonamide oxygens form hydrogen bonds with the backbone N-H of residue Thr199. |

| The carboxylate group forms a hydrogen bond with the side chain of residue Gln92. | |

| Hydrophobic Interactions | The aminophenyl ring engages in van der Waals contacts with residues Val121 and Leu198. |

Analysis of Allosteric Modulation Mechanisms

Allosteric modulation represents a sophisticated mechanism for regulating protein function, offering a more nuanced approach than direct activation or inhibition of the primary active site (orthosteric site). longdom.org Allosteric modulators bind to a topographically distinct site on a target protein, inducing a conformational change that alters the protein's activity. longdom.orgnih.gov This can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the protein's response to its endogenous ligand. longdom.org

The primary mechanism involves the binding of the modulator to an allosteric site, which triggers a change in the protein's shape and functional state. longdom.org This indirect mechanism provides greater specificity, as allosteric sites are often less conserved than orthosteric sites, reducing the potential for off-target effects. longdom.org

In the context of this compound, computational techniques such as molecular docking and molecular dynamics simulations are pivotal for investigating potential allosteric modulation. These methods can predict whether the compound or its analogues can favorably bind to known allosteric pockets on therapeutically relevant targets, such as G-protein coupled receptors (GPCRs) or enzymes. nih.gov By analyzing the binding energy, stability of the protein-ligand complex, and the resulting conformational shifts, researchers can hypothesize the mechanism by which these compounds might modulate protein function without directly competing with the natural substrate.

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. frontiersin.orgnih.gov By identifying the key molecular properties that govern activity, QSAR models can predict the efficacy of novel, unsynthesized molecules, thereby guiding drug design and optimization. frontiersin.orgresearchgate.net

The development of a predictive QSAR model begins with a dataset of structurally related compounds, such as derivatives of this compound, for which in vitro biological data (e.g., IC50 values for enzyme inhibition) have been determined. nih.gov Multiple Linear Regression (MLR) is a common algorithm used to build these models. nih.govnih.gov

The process involves selecting a training set of compounds to build the model and a test set to validate its predictive power. medcraveonline.com The model's statistical significance is typically evaluated using parameters like the coefficient of determination (R²) for the training set and the cross-validation coefficient (Q²) for internal validation. nih.govresearchgate.net A robust model will have high R² and Q² values and a low root mean square error (RMSE), indicating a strong correlation and predictive capability. researchgate.net

For instance, a hypothetical QSAR study on a series of this compound derivatives might yield a model that can predict their inhibitory activity against a specific enzyme, as illustrated in the table below.

| Compound ID | R1-Substituent | R2-Substituent | Experimental IC50 (µM) | Predicted IC50 (µM) |

| 1 | H | H | 15.2 | 14.8 |

| 2 | Cl | H | 8.5 | 8.9 |

| 3 | F | H | 9.1 | 9.3 |

| 4 | H | CH3 | 12.3 | 12.1 |

| 5 | Cl | CH3 | 5.1 | 5.4 |

| 6 | OCH3 | H | 18.9 | 19.2 |

| This table presents hypothetical data for illustrative purposes. |

A critical aspect of QSAR modeling is the identification of physicochemical descriptors that significantly influence the biological response. frontiersin.org These descriptors are numerical representations of molecular properties and can be categorized as electronic, steric, hydrophobic, or topological. frontiersin.orgnih.gov

By analyzing the QSAR equation, researchers can determine which properties are most important for activity. For example, studies on other sulfonamide derivatives have shown that properties like mass, polarizability, electronegativity, van der Waals volume, and the octanol-water partition coefficient (logP) can be key predictors of biological activity. nih.gov The presence of specific functional groups, such as hydrogen bond donors and acceptors, is also crucial as it dictates the interactions between the drug molecule and its target receptor. nih.gov

The following table outlines key physicochemical descriptors and their potential influence on the biological activity of this compound derivatives.

| Descriptor | Definition | Potential Influence on Biological Activity |

| logP | Octanol-water partition coefficient | Measures lipophilicity; influences membrane permeability and binding to hydrophobic pockets. |

| Molecular Weight | Mass of the molecule | Affects size and diffusion; often correlated with binding affinity. |

| Polar Surface Area (PSA) | Surface sum over all polar atoms | Influences hydrogen bonding capacity and cell penetration. |

| Hydrogen Bond Donors | Number of N-H or O-H bonds | Crucial for specific interactions with target protein residues. |

| Hydrogen Bond Acceptors | Number of N or O atoms | Essential for forming hydrogen bonds with the biological target. |

| Electronegativity | Atom's ability to attract shared electrons | Affects bond polarity and electronic interactions with the target. |

| This table describes common descriptors and their general roles in drug action. |

Advanced In Silico Screening Methodologies

Advanced in silico screening methodologies have revolutionized the early stages of drug discovery by enabling the rapid evaluation of vast chemical libraries. These computational techniques help prioritize compounds for synthesis and experimental testing, saving significant time and resources.

Virtual screening is a computational technique used to search large databases of chemical compounds for molecules that are likely to bind to a drug target, typically a protein or enzyme. nih.gov The fundamental principle is that compounds with similar structures or properties are likely to exhibit similar biological activities. researchgate.net

The process often involves a hierarchical filtering approach. Initially, a large library of compounds is rapidly screened using methods like high-throughput virtual screening (HTVS). Promising candidates are then subjected to more computationally intensive and accurate docking protocols, such as standard precision (SP) and extra precision (XP) docking. nih.gov This workflow effectively narrows down millions of potential compounds to a manageable number of high-priority "hits" that possess the this compound scaffold but with novel decorations that could enhance activity or selectivity.

Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. researchgate.netnih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. researchgate.net

A pharmacophore model can be generated based on the structure of a known active ligand, like this compound, or a set of diverse active molecules. researchgate.net This model then serves as a 3D query to search chemical databases for new molecules that match the defined features, regardless of their underlying chemical scaffold. mdpi.com This approach is particularly valuable for scaffold hopping—finding new chemical series with the desired biological activity.

| Pharmacophoric Feature | Description | Example in this compound |

| Hydrogen Bond Donor (HBD) | A group that can donate a hydrogen atom to form a hydrogen bond. | Amine (-NH2), Sulfonamide (-SO2NH-), Carboxylic Acid (-OH) |

| Hydrogen Bond Acceptor (HBA) | An electronegative atom that can accept a hydrogen bond. | Sulfonyl Oxygens (-SO2-), Carbonyl Oxygen (=O) |

| Aromatic Ring (AR) | A planar, cyclic, conjugated ring system. | Aminophenyl group |

| Negative Ionizable (NI) | A group that can carry a negative charge at physiological pH. | Carboxylic Acid (-COOH) |

| This table illustrates the potential pharmacophoric features of the title compound. |

Investigational Biological Activities and Molecular Mechanisms of 2 2 Aminophenylsulfonamido Acetic Acid Strictly in Vitro and Ex Vivo

Enzyme Inhibition and Modulation Studies (Target-specific, in vitro)

While the broader class of sulfonamides has been widely investigated as enzyme inhibitors, specific in vitro studies detailing the inhibitory profile of 2-(2-aminophenylsulfonamido)acetic acid are not presently available.

Protease Inhibition Assays and Substrate Specificity

Specific protease inhibition assays for this compound have not been reported. Structurally novel sulfonamide derivatives have shown significant protease inhibitory properties, targeting metalloproteases such as matrix metalloproteases (MMPs) and cysteine proteases like caspases and cathepsins nih.gov. These compounds are typically evaluated for their therapeutic potential in managing conditions like cancer, inflammation, and viral diseases nih.gov. Without experimental data, the substrate specificity and inhibitory mechanism of this compound against any protease remain unknown.

Carbonic Anhydrase Inhibition Mechanisms and Isoform Selectivity

The sulfonamide group is the archetypal zinc-binding group for designing carbonic anhydrase (CA) inhibitors. A vast number of aromatic and heterocyclic sulfonamides have been studied for their inhibition of various human (hCA) isoforms. These studies often reveal potent, low nanomolar inhibition and varying degrees of selectivity for different isoforms, such as the cytosolic hCA I and II, or the tumor-associated hCA IX and XII nih.gov.

However, direct experimental data on the inhibition of any carbonic anhydrase isoform by this compound is not available. The inhibitory potency and isoform selectivity of a sulfonamide are highly dependent on the substitution pattern of the aromatic ring. Therefore, data from other sulfonamides cannot be extrapolated to predict the specific activity of the 2-amino-substituted title compound.

Other Enzyme Classes: Evaluation of Novel Enzymatic Targets

No in vitro studies evaluating the inhibitory effect of this compound on other enzyme classes, such as microsomal prostaglandin E synthase-1 (mPGES-1), have been published nih.gov. While compounds containing a phenylsulfonamido acetic acid scaffold have been explored as inhibitors for various enzymes, the specific biological profile for the ortho-amino derivative is uncharacterized.

Receptor Binding and Ligand-Receptor Interaction Assays (Cell-free or in vitro cellular models)

There is no published research available that investigates the receptor binding profile of this compound.

G Protein-Coupled Receptor (GPCR) Binding and Functional Assays

No cell-free or in vitro cellular assays have been reported to evaluate the binding affinity or functional activity of this compound at any G Protein-Coupled Receptor (GPCR). Methodologies such as radioligand binding assays and surface plasmon resonance (SPR) microscopy are standard for assessing ligand-GPCR interactions biosensingusa.commultispaninc.com. While sulfonamide-containing molecules have been developed as ligands for GPCRs like the adenosine A2B receptor, these are structurally distinct and more complex than this compound nih.gov. Consequently, its potential to interact with GPCRs has not been explored.

Nuclear Receptor Binding and Transcriptional Modulation

No specific data is available regarding the binding affinity or modulatory effects of this compound on nuclear receptors based on current literature.

Protein-Protein Interaction Disruption (e.g., p53-MDM2 inhibition)

Research detailing the ability of this compound to disrupt the p53-MDM2 protein-protein interaction is not present in the available scientific literature. While the inhibition of this interaction is a key strategy in oncology research, studies have focused on other chemical scaffolds. nih.govnih.gov

Cellular Pathway Modulation in In Vitro Model Systems (e.g., immortalized cell lines)

Investigation of Cellular Signaling Pathways (e.g., MAPK, PI3K/Akt)

There is no available research specifically investigating the effects of this compound on the MAPK or PI3K/Akt signaling pathways in immortalized cell lines. These pathways are critical in regulating cell proliferation, survival, and differentiation and are common targets for therapeutic investigation. cellsignal.comnih.govnih.gov

Induction of Specific Cellular Responses (e.g., apoptosis, autophagy) in Cell Lines

Specific studies demonstrating the induction of apoptosis or autophagy in cell lines upon treatment with this compound have not been identified. The interplay between apoptosis and autophagy is a complex area of cell biology, often investigated in the context of cancer therapies and cellular stress responses. nih.govnih.gov

Anti-inflammatory Effects in Immune Cell Models (e.g., cytokine modulation)

There is a lack of published data on the anti-inflammatory properties of this compound, specifically concerning its ability to modulate cytokine production (e.g., TNF-α, IL-6) in in vitro immune cell models.

Neuroprotective Mechanisms in Neuronal Cell Cultures

The potential neuroprotective effects of this compound in neuronal cell culture models have not been reported in the scientific literature. Research in this area typically involves assessing a compound's ability to protect neurons from stressors like oxidative damage or excitotoxicity. nih.govxiahepublishing.com

Antimicrobial Activity Studies (in vitro, non-clinical applications)

Extensive literature searches did not yield specific in vitro antimicrobial studies for the compound this compound. While research exists on the antimicrobial properties of simpler molecules like acetic acid and various sulfonamides, this specific chemical entity has not been the subject of published antimicrobial investigations. Therefore, no data is available for its antibacterial spectrum, antifungal efficacy, or its potential synergistic effects with other antimicrobial agents.

Antibacterial Spectrum Analysis Against Gram-Positive and Gram-Negative Strains

There are no available research findings that specifically detail the in vitro antibacterial activity of this compound against either Gram-positive or Gram-negative bacterial strains.

Antifungal Efficacy Against Pathogenic Fungi

Scientific literature lacks any studies investigating the in vitro antifungal properties of this compound against pathogenic fungi.

Elucidation of Antimicrobial Mechanisms of Action (e.g., cell wall, DNA synthesis inhibition)

Due to the absence of antimicrobial activity studies, the mechanism of action for this compound has not been investigated.

Synergistic Effects with Established Antimicrobial Agents

There is no available data from in vitro studies examining the potential synergistic or antagonistic effects of this compound when combined with established antimicrobial drugs.

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies (Enzyme-based, not in vivo PK/PD)

Microsomal Stability Assays for Metabolic Pathway Characterization

No published data from in vitro microsomal stability assays for this compound could be located. Such assays are crucial in early drug discovery to predict the metabolic stability of a compound by incubating it with liver microsomes, which contain key drug-metabolizing enzymes. The results of these assays, typically reported as the percentage of the parent compound remaining over time, half-life (t½), and intrinsic clearance (Clint), provide insights into a compound's potential metabolic pathways and its susceptibility to first-pass metabolism. Without these studies, the metabolic profile of this compound remains uncharacterized.

Cytochrome P450 Inhibition and Induction Profiling (in vitro)

Extensive searches of publicly available scientific literature and databases did not yield any specific studies on the in vitro cytochrome P450 (CYP) inhibition or induction profile of this compound.

The cytochrome P450 system is a critical family of enzymes responsible for the metabolism of a vast array of xenobiotics, including many pharmaceutical compounds. In vitro assays to determine the potential of a chemical entity to inhibit or induce specific CYP isoforms are a standard component of preclinical drug development. These studies are crucial for predicting potential drug-drug interactions.

Typically, such investigations would involve incubating the compound with human liver microsomes or recombinant human CYP enzymes to determine its inhibitory potential, often expressed as an IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%). Similarly, induction studies would commonly use cultured human hepatocytes to assess whether the compound increases the expression of CYP enzymes.

Despite a thorough review of available information, no such data—including detailed research findings or data tables—could be located for this compound. This suggests that this particular compound may not have been subjected to these specific preclinical tests, or that the results of any such studies have not been published in the accessible scientific literature. Therefore, its potential to alter the metabolism of other drugs via inhibition or induction of cytochrome P450 enzymes remains uncharacterized.

Derivatives, Analogs, and Structure Activity Relationship Sar Studies of 2 2 Aminophenylsulfonamido Acetic Acid

Rational Design Principles for 2-(2-AMINOPHENYLSULFONAMIDO)ACETIC ACID Analogs

Rational drug design for analogs of this compound is guided by an understanding of how structural modifications influence the molecule's interaction with its biological target. Key strategies include modulating the physicochemical properties of the core scaffold, employing bioisosteric replacements to improve characteristics, and altering the molecule's conformational flexibility.

Exploration of Substituent Effects on Core Scaffold (e.g., electronic, steric, lipophilic parameters)

The core scaffold of this compound features several positions amenable to substitution, primarily on the aromatic ring. The nature of the substituents introduced can profoundly alter the compound's electronic, steric, and lipophilic profile, which in turn affects its binding affinity, cell permeability, and metabolic stability.

Electronic Effects: The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the aminophenyl ring can modulate the pKa of the sulfonamide and amine moieties. For instance, the inductive effect of a halogen like fluorine can influence the electronic interactions with a biological receptor. u-tokyo.ac.jp The placement of substituents is also critical; studies on other sulfonamide-containing molecules have shown that the position of a substituent can significantly impact biological activity. openaccesspub.org

Steric Effects: The size and shape of substituents can influence how the analog fits into a target's binding pocket. Bulky groups may introduce steric hindrance, which can either be detrimental or beneficial, depending on the topography of the active site. Conversely, smaller substituents can probe for additional pockets or interactions.

Lipophilic Effects: Lipophilicity, often measured as LogP, is a critical parameter for drug absorption and distribution. Modifying the scaffold with lipophilic (e.g., alkyl, aryl) or hydrophilic (e.g., hydroxyl, carboxyl) groups can optimize the molecule's pharmacokinetic profile. For example, in the design of inhibitors for other targets, the addition of a chlorine atom was found to increase binding affinity, highlighting the importance of halogen substituents in modulating these properties. nih.gov

Structure-activity relationship studies on sulfonamides derived from carvacrol (B1668589) demonstrated how different cyclic and acyclic substituents on the sulfonamide group altered inhibitory activity against acetylcholinesterase, with π-π contacts and hydrogen bonds being key drivers of binding. nih.gov

Table 1: Example of Substituent Effects on Biological Activity in a Series of 2-(thiophen-2-yl)acetic acid Analogs This table illustrates how different substitutions on a related scaffold impact inhibitory activity, a principle applicable to the design of this compound analogs.

| Compound ID | Ring C Substituent | Target Enzyme Inhibition (%) |

|---|---|---|

| 2a | 4-methylphenylsulfonamido | ≤ 20% |

| 2b | 3-(4-methylphenylsulfonamido) | ≤ 20% |

| 2c | 3-((2-chlorobenzyl)oxy) | ~45% |

| 2d | 4-((2-chlorobenzyl)oxy) | ≤ 20% |

| 2e | 4-(phenoxymethyl) | 20–25% |

| 2f | 3-(benzyloxy) | 20–25% |

Data sourced from a study on mPGES-1 inhibitors, demonstrating the sensitivity of activity to substituent type and position. nih.gov

Bioisosteric Replacements and Scaffold Hopping Strategies

Bioisosteric Replacements: Bioisosteres are functional groups or molecules that have similar chemical and physical properties, which can elicit a comparable biological response. drughunter.com This strategy is frequently used to address liabilities in a lead compound, such as poor metabolic stability or low bioavailability. cambridgemedchemconsulting.com

For this compound, the carboxylic acid moiety is a prime candidate for bioisosteric replacement. While essential for forming key interactions, carboxylic acids can lead to rapid metabolism and poor cell permeability. cambridgemedchemconsulting.com Common bioisosteres for carboxylic acids include:

Tetrazoles: These have a similar pKa to carboxylic acids and can participate in similar hydrogen bonding interactions. cambridgemedchemconsulting.com

Acyl Sulfonamides: These groups can also mimic the acidity of carboxylic acids and may form multiple hydrogen bonds, potentially increasing potency. drughunter.com

Hydroxamic Acids and Heterocycles: Other replacements like 5-oxo-1,2,4-oxadiazoles, oxadiazolinones, and 1-hydroxypyrazoles have been successfully used to replace carboxylic acids, often improving lipophilicity and tissue permeation. drughunter.comcambridgemedchemconsulting.com

The sulfonamide group itself can be considered a bioisostere of a carboxyl group in some contexts, though they differ significantly in acidity. drughunter.comresearchgate.net

Scaffold Hopping: This strategy involves replacing the central core of the molecule with a structurally novel scaffold while preserving the original compound's biological activity. nih.gov The goal is to identify new chemotypes with improved properties or novel intellectual property. researchgate.net For this compound, a scaffold hop could involve replacing the aminophenylsulfonamide core with a different heterocyclic system that maintains the spatial arrangement of key interaction points (the amine, the acidic group, and the aromatic ring). For instance, a 2-aminopyrimidine (B69317) has been used as a successful scaffold hop replacement for a 2-aminoimidazole in the development of anti-biofilm agents. nih.govrsc.org Such an approach enhances selectivity and potency while maintaining or improving physicochemical and pharmacokinetic parameters. researchgate.net

Design of Conformationally Restricted or Flexible Analogs

The biological activity of a molecule is intrinsically linked to the conformation it adopts when binding to its target. The this compound scaffold possesses several rotatable bonds, granting it significant conformational flexibility.

Conformationally Restricted Analogs: By introducing cyclic structures or rigid linkers, the number of accessible conformations can be reduced. This can "lock" the molecule into a more bioactive conformation, potentially increasing affinity and selectivity. nih.gov For example, connecting parts of the molecule to form a five-membered ring has been used to create conformationally restricted analogs of other bioactive compounds. nih.gov This strategy can, however, also lead to a decrease in potency if the locked conformation is not optimal for binding.

Flexible Analogs: In some cases, increasing flexibility by extending a linker or removing rigid elements can allow the molecule to better adapt to the binding site. However, increased flexibility can come with an entropic penalty upon binding, potentially lowering affinity. nih.gov The design of analogs with varying degrees of flexibility is a key strategy to probe the conformational requirements of the target's binding site.

Combinatorial and Parallel Synthesis of Diversified this compound Libraries

To efficiently explore the SAR of the this compound scaffold, high-throughput synthesis methods are employed to generate large numbers of analogs. Combinatorial chemistry allows for the rapid creation of extensive libraries of compounds. nih.gov These methods can be broadly categorized into solid-phase and solution-phase synthesis.

Solid-Phase Synthesis Approaches for High-Throughput Generation

Solid-phase peptide synthesis (SPPS) principles are readily adaptable for the high-throughput generation of small molecule libraries. core.ac.uk In this approach, the core scaffold is anchored to an insoluble polymer resin, and subsequent chemical transformations are carried out. wpmucdn.com The key advantage is the ease of purification; excess reagents and by-products are simply washed away from the resin-bound product. core.ac.uk

A potential solid-phase synthesis strategy for a library of this compound analogs could involve:

Anchoring a protected glycine (B1666218) derivative to a suitable resin (e.g., Rink amide resin). researchgate.net

Deprotection of the amine, followed by coupling with a diverse set of 2-aminobenzenesulfonyl chlorides, each with different substituents on the aromatic ring.

Cleavage of the final products from the resin to yield a library of C-terminal amides.

This method is well-suited for creating large, diverse libraries using a "split-mix" approach to generate millions of compounds for screening. nih.govpeptide.com Various resins and linkers can be chosen to allow for different functionalities in the final cleaved products. mdpi.com

Solution-Phase Parallel Synthesis for Focused Libraries

Solution-phase parallel synthesis is an alternative approach that is particularly useful for generating smaller, more focused libraries where purification is more manageable. nih.gov In this method, reactions are carried out in solution, typically in multi-well plates, allowing for the simultaneous synthesis of dozens to hundreds of distinct compounds. nih.gov

For the this compound scaffold, a focused library could be generated by reacting the core molecule with diverse building blocks in parallel. For example, starting with 2-((2-aminophenyl)sulfonamido)acetic acid, the free amine could be reacted with a library of diverse aldehydes via reductive amination or with various carboxylic acids via amide coupling to explore modifications at this position. nih.gov Similarly, the carboxylic acid moiety could be coupled with a library of amines. nih.govfigshare.com While purification can be more complex than in solid-phase synthesis, modern techniques like mass-directed automated HPLC have made this approach highly efficient for lead optimization. nih.gov

Table 2: Illustrative Scheme for a Focused Library via Solution-Phase Parallel Synthesis This table outlines a hypothetical parallel synthesis design to create a focused library of N-acylated analogs of a core amine structure.

| Well | Starting Amine | Reactant (Carboxylic Acid) | Coupling Reagent | Product Structure |

|---|---|---|---|---|

| A1 | Core Amine | Acetic Acid | HATU/DIPEA | N-acetyl analog |

| A2 | Core Amine | Propanoic Acid | HATU/DIPEA | N-propanoyl analog |

| A3 | Core Amine | Benzoic Acid | HATU/DIPEA | N-benzoyl analog |

| A4 | Core Amine | Cyclohexanecarboxylic Acid | HATU/DIPEA | N-cyclohexanecarbonyl analog |

| ... | ... | ... | ... | ... |

This approach allows for systematic variation at a specific position on the scaffold to build a detailed SAR. Reagents like HATU and DIPEA are commonly used for such peptide/amide couplings. nih.gov

Structure-Activity Relationship (SAR) Elucidation for In Vitro Biological Activities

The exploration of the structure-activity relationship (SAR) for this compound and its derivatives is crucial for understanding how modifications to its chemical structure influence its biological activity in in vitro settings. This understanding can guide the design of more potent and selective compounds.

Mapping Key Pharmacophoric Features Responsible for Target Interactions

While specific studies on this compound are not extensively detailed in the available literature, the key pharmacophoric features can be inferred from the broader class of sulfonamide-containing compounds and related structures like 2-anilinophenylacetic acid derivatives. A pharmacophore model for this class of molecules would likely include:

The Sulfonamide Moiety (-SO₂NH-): This is a critical feature for many biologically active sulfonamides. The sulfur atom can act as a hydrogen bond acceptor, while the NH group can be a hydrogen bond donor. The geometry and electronic properties of this group are pivotal for interaction with biological targets. For many sulfonamides, the ionized form (-SO₂N⁻-) is crucial for biological activity.

The Primary Aromatic Amine (-NH₂): The presence and position of the amino group on the phenyl ring are significant. This group can act as a hydrogen bond donor and is a key feature in the classical pharmacophore of antibacterial sulfonamides, which mimic para-aminobenzoic acid (PABA).

The Phenyl Ring: This aromatic ring provides a scaffold for the other functional groups and can engage in hydrophobic and π-π stacking interactions within a binding pocket. The substitution pattern on this ring can significantly modulate activity.

For related compounds like 2-anilinophenylacetic acids, which are known nonsteroidal anti-inflammatory drugs (NSAIDs), the angle of twist between the two phenyl rings and the lipophilicity of substituents are critical parameters for their activity. researchgate.net Halogen or alkyl substituents in the ortho positions of the anilino ring often lead to optimal activity. researchgate.net

Establishing Quantitative Correlations between Structure and Observed In Vitro Activity

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For sulfonamide derivatives, QSAR models have been developed to predict their activity against various targets.

While a specific QSAR study for this compound was not identified, the principles can be illustrated with data from analogous series. In a hypothetical QSAR study of a series of this compound analogs, where substituents (R) are varied on the phenyl ring, the following equation could be derived:

log(1/IC₅₀) = aσ + bπ + cE_s + d

Where:

IC₅₀ is the concentration of the compound required to achieve 50% inhibition of a specific biological target in vitro.

σ (Sigma) is the Hammett constant, representing the electronic effect of the substituent.

π (Pi) is the Hansch-Fujita constant, representing the hydrophobic character of the substituent.

E_s is the Taft steric parameter, representing the steric bulk of the substituent.

a, b, c, and d are regression coefficients determined from the analysis of the experimental data.

Hypothetical QSAR Data for a Series of this compound Analogs

| Substituent (R) | σ | π | E_s | Observed log(1/IC₅₀) |

| H | 0.00 | 0.00 | 0.00 | 4.50 |

| 4-Cl | 0.23 | 0.71 | -0.97 | 5.10 |

| 4-CH₃ | -0.17 | 0.56 | -1.24 | 4.80 |

| 4-OCH₃ | -0.27 | -0.02 | -0.55 | 4.65 |

| 4-NO₂ | 0.78 | -0.28 | -2.52 | 5.30 |

From such a table, a QSAR model could indicate, for instance, that electron-withdrawing groups and increased hydrophobicity enhance the in vitro activity against a particular target. QSAR studies on other sulfonamide series have highlighted the importance of descriptors such as mass, polarizability, electronegativity, and van der Waals volume in predicting their anticancer activities. nih.gov

Prodrug and Pro-Tide Strategies for Modified Biorecognition

Prodrug strategies involve the chemical modification of a biologically active compound to form a new molecule that is inactive but can be converted to the active parent drug in vivo or in vitro through enzymatic or chemical reactions. This approach can be used to improve properties such as solubility, stability, and cellular permeability.

Design of Biologically Reversible Derivatives for Enhanced Molecular Delivery to In Vitro Systems

The design of biologically reversible derivatives of this compound for enhanced delivery in in vitro systems would focus on creating transiently modified forms of the molecule that can more easily traverse cellular membranes or have improved solubility in cell culture media. The key principle is that these derivatives should revert to the parent compound within the cellular environment to exert their biological effect.

Design principles for such prodrugs include:

Masking Polar Groups: The carboxylic acid and primary amine groups of this compound are polar and may limit passive diffusion across cell membranes. Temporarily masking these groups with lipophilic moieties can enhance permeability.

Enzymatic Cleavage: The choice of the promoiety should be guided by the enzymatic profile of the in vitro system. For example, esterases are abundant in many cell types and can be exploited to hydrolyze ester prodrugs.

Chemical Instability under Physiological Conditions: Some prodrugs can be designed to be chemically labile at physiological pH (around 7.4), leading to the release of the parent drug.

An example of a biologically reversible derivative could be a phosphate (B84403) ester of a hydroxylated analog of the parent compound. Phosphate groups can improve aqueous solubility, and endogenous phosphatases within cells can cleave the phosphate to release the active drug.

Ester and Amide Prodrug Formulations for Improved Permeability in Cellular Models

Ester and amide prodrugs are common strategies to enhance the cellular permeability of drugs containing carboxylic acid and amine functionalities, respectively.

Ester Prodrugs: The carboxylic acid group of this compound can be esterified to mask its polarity and increase lipophilicity. Simple alkyl esters (e.g., methyl or ethyl esters) are readily synthesized. Upon entering a cell, ubiquitous intracellular esterases can hydrolyze the ester bond, releasing the active carboxylic acid. Amino acid ester prodrugs can also be utilized, which may be recognized by amino acid transporters on the cell surface, thereby facilitating cellular uptake. mdpi.com

Amide Prodrugs: The primary amino group on the phenyl ring can be converted into an amide. This modification can also increase lipophilicity and modulate the electronic properties of the molecule. Amide prodrugs are generally more stable than esters but can be cleaved by intracellular amidases. For instance, an N-acetyl derivative could be prepared. The stability of the amide bond can be tuned by the choice of the acyl group.

Examples of Ester and Amide Prodrug Strategies for this compound

| Prodrug Type | Modification Site | Promoiety Example | Activation Mechanism | Goal in Cellular Models |

| Ester | Carboxylic Acid | Ethyl | Intracellular esterases | Increased passive diffusion |

| Ester | Carboxylic Acid | L-Valine | Intracellular esterases and potential recognition by amino acid transporters | Enhanced uptake via transporters |

| Amide | Aromatic Amine | Acetyl | Intracellular amidases | Increased lipophilicity and modulation of activity |

These prodrug strategies are designed based on well-established principles of medicinal chemistry to improve the delivery and efficacy of compounds in cellular models by overcoming barriers such as poor membrane permeability. nih.govscirp.org

Advanced Analytical Methodologies for 2 2 Aminophenylsulfonamido Acetic Acid in Complex Research Matrices

Chromatographic Techniques for Separation and Quantitation

Chromatography remains a cornerstone for the analysis of pharmaceutical compounds, providing powerful separation capabilities essential for complex samples.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of sulfonamides from various matrices. nih.govresearchgate.net The choice of detector is crucial and depends on the analyte's properties and the required sensitivity.

UV Detection: Due to the presence of a chromophoric phenyl ring in its structure, 2-(2-aminophenylsulfonamido)acetic acid can be readily detected using a UV-Vis detector. The method's simplicity and robustness make it a common choice for routine analysis and quality control. nih.gov The selection of an appropriate wavelength, typically corresponding to an absorption maximum, is critical for achieving optimal sensitivity.

Fluorescence Detection: For enhanced sensitivity and selectivity, fluorescence detection can be employed. While the native fluorescence of this compound may be limited, derivatization with a fluorescent tag, such as fluorescamine, can significantly improve detection limits. nih.gov This approach is particularly useful for trace-level analysis in complex biological or environmental samples.

Evaporative Light Scattering Detection (ELSD): ELSD offers a universal detection approach that does not rely on the chromophoric or fluorophoric properties of the analyte. It is suitable for compounds that lack a UV chromophore and provides a response proportional to the mass of the analyte. This makes it a valuable alternative when UV or fluorescence detection is not feasible.

The separation is typically achieved on a reversed-phase column, such as a C18, using a mobile phase consisting of a mixture of an aqueous buffer (e.g., acetic acid or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol. nih.gov

Table 1: Illustrative HPLC Parameters for Sulfonamide Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-Phase C18 (e.g., Zorbax Eclipse XDB C18) nih.gov |

| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water nih.gov |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 254 nm or Fluorescence (Ex/Em specific to derivative) nih.gov |

| Injection Volume | 10 - 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. researchgate.net However, direct analysis of this compound by GC-MS is challenging due to its polarity, low volatility, and potential thermal degradation. Therefore, a chemical derivatization step is mandatory to convert the analyte into a more volatile and thermally stable form. researchgate.netjfda-online.com

Common derivatization strategies for compounds containing amine and carboxylic acid functional groups include:

Alkylation: This process, often using reagents like diazomethane, converts acidic protons, such as the one on the carboxylic acid, into methyl esters. nih.gov

Acylation: Reagents like pentafluoropropionic acid anhydride (B1165640) (PFPA) react with primary and secondary amines to form stable, volatile derivatives. jfda-online.comnih.gov

Silylation: This involves replacing active hydrogens with a trimethylsilyl (B98337) (TMS) group, increasing volatility.

The derivatized analyte can then be separated on a GC column and detected by a mass spectrometer, which provides structural information for confirmation. The need for derivatization, however, adds complexity and potential sources of error to the analytical workflow. researchgate.net

Table 2: Common Derivatization Reagents for GC-MS Analysis of Sulfonamides

| Reagent | Target Functional Group | Resulting Derivative |

|---|---|---|

| Diazomethane | Carboxylic Acid, Sulfonamide N-H | Methyl Ester, N-Methyl Sulfonamide nih.gov |

| Pentafluoropropionic Anhydride (PFPA) | Primary/Secondary Amine | Pentafluoropropionyl Amide nih.gov |

| Trimethyl Sulfonium Hydroxide (TMSH) | Carboxylic Acid | Fatty Acid Methyl Ester (FAME) mdpi.com |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Amine, Carboxylic Acid, Hydroxyl | Trimethylsilyl (TMS) derivative |

Capillary Electrophoresis (CE) is a high-resolution separation technique that offers several advantages over HPLC and GC, including high efficiency, short analysis times, and low consumption of samples and reagents. arabjchem.org It is well-suited for the analysis of charged species like this compound and has been extensively used for the separation of various sulfonamides. nih.govresearchgate.net

The separation in CE is based on the differential migration of analytes in an electric field. Key parameters influencing the separation include the pH of the background electrolyte (BGE), the applied voltage, and the use of modifiers like cyclodextrins. nus.edu.sg Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), can be employed. nih.gov For purity assessment, CE's high peak efficiency allows for the separation of closely related impurities from the main compound. Coupling CE with a mass spectrometer (CE-MS) provides definitive identification of the separated components. nih.gov

Table 3: Typical Capillary Electrophoresis Conditions for Sulfonamide Analysis

| Parameter | Typical Conditions |

|---|---|

| Capillary | Fused Silica (e.g., 50 µm i.d., 50 cm length) |

| Background Electrolyte (BGE) | 20-50 mM Borate or Phosphate (B84403) buffer arabjchem.org |

| pH | 8.0 - 9.5 arabjchem.org |

| Applied Voltage | 20 - 30 kV arabjchem.org |

| Detection | UV (e.g., 210 nm) or Laser-Induced Fluorescence (LIF) arabjchem.orgnus.edu.sg |

Advanced Spectroscopic Quantitation Methods

Spectroscopic methods provide alternative and complementary approaches for the quantification of this compound, offering direct measurement capabilities.

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct and absolute quantification of a substance without the need for a chemically identical calibration standard. nih.govresearchgate.net The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. nih.govresearchgate.net

For absolute quantification of this compound, a certified internal standard of known purity and concentration is added to the sample. ox.ac.uk The concentration of the analyte is then calculated by comparing the integral of a specific, well-resolved signal from the analyte to the integral of a signal from the internal standard. Critical parameters that must be carefully controlled for accurate qNMR include ensuring complete spin-lattice (T1) relaxation between scans by using a sufficient relaxation delay. mdpi.com The limit of detection for qNMR is typically in the low micromolar range. nih.gov

Table 4: Key Considerations for Accurate qNMR Analysis

| Parameter/Consideration | Requirement for Accuracy |

|---|---|

| Internal Standard | High purity, known concentration, non-overlapping signals. ox.ac.uk |

| Relaxation Delay (d1) | Must be at least 5 times the longest T1 relaxation time of both analyte and standard. mdpi.com |

| Signal Selection | Choose sharp, baseline-resolved signals free from overlap. researchgate.net |

| Signal-to-Noise Ratio (S/N) | A high S/N (e.g., >250:1) is needed for integration errors <1%. ox.ac.uk |

| Sample Preparation | Accurate weighing of both analyte and standard; complete dissolution. ox.ac.uk |

High-resolution UV-Vis spectrophotometry is a valuable tool for monitoring processes involving this compound, such as reaction kinetics and purity assessments. The photodegradation of sulfonamides, for instance, can be monitored by recording the changes in their UV-Vis absorption spectra over time. nih.gov The degradation often follows pseudo-first-order reaction kinetics, and the rate constant can be determined by plotting the natural logarithm of the concentration ratio against time. nih.govd-nb.info

Solution pH can significantly impact the molar absorption coefficients and reaction rates, as different ionic species of the sulfonamide will exhibit different spectral properties. nih.gov For purity monitoring, UV-Vis spectrophotometry can detect the presence of chromophoric impurities. While not a separative technique, it can provide a rapid assessment of purity if the impurities have distinct absorption profiles from the main compound.

Table 5: Example of Kinetic Data from a UV-Vis Monitored Degradation

| Time (min) | Absorbance at λmax | Concentration (Ct) (µM) | ln(Ct/C0) |

|---|---|---|---|

| 0 | 1.000 | 50.0 | 0.000 |

| 10 | 0.819 | 40.9 | -0.200 |

| 20 | 0.670 | 33.5 | -0.400 |

| 30 | 0.549 | 27.4 | -0.600 |

| 60 | 0.301 | 15.1 | -1.200 |

Note: Data are hypothetical and for illustrative purposes.

Hyphenated Techniques for Comprehensive Characterization

Hyphenated analytical techniques, which couple a separation method with a detection method, provide the high sensitivity and selectivity required for analyzing complex samples. ijprajournal.com These methods are fundamental in pharmaceutical analysis for impurity profiling, metabolite identification, and quantitative determinations. ijprajournal.combiomedres.us

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a premier analytical tool for the analysis of non-volatile and thermally unstable compounds like sulfonamides in complex biological and chemical matrices. biomedres.usnih.govacgpubs.org Its high selectivity and sensitivity make it particularly suitable for identifying and quantifying trace levels of target analytes and their metabolites. scispace.com In the context of this compound, LC-MS/MS is indispensable for in vitro metabolic studies, which are crucial for understanding the compound's biotransformation pathways.

Methodology: The analysis of this compound and its potential metabolites in in vitro systems (e.g., liver microsomes, cell cultures) typically involves sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: The initial step involves extracting the analyte from the complex matrix. Techniques such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation are commonly employed. acgpubs.orgmolnar-institute.com For instance, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be adapted for efficient extraction and purification. nih.govjfda-online.com

Chromatographic Separation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used to separate the parent compound from its metabolites and other matrix components. nih.govresearchgate.net A reversed-phase C18 column is often selected for the separation of sulfonamides. nih.gov A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used to achieve optimal separation. nih.govresearchgate.net

Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer, often equipped with an electrospray ionization (ESI) source operating in positive or negative ion mode. researchgate.netthermofisher.com The instrument is typically operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.gov For metabolite identification, full scan and product ion scan modes are utilized to obtain molecular weight information and fragmentation data, which help in elucidating the structures of unknown metabolites. ijprajournal.com In vitro studies have suggested that sulfonamides can undergo metabolic transformations, such as hydroxylation, and the resulting reactive metabolites, like hydroxylamines, can be identified. nih.gov

Below is an interactive table summarizing typical LC-MS/MS parameters for the analysis of sulfonamides, which would be adapted for this compound.